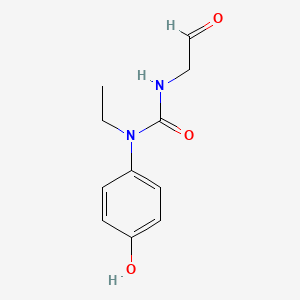

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea

CAS No.:

Cat. No.: VC15789016

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 1-ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea |

| Standard InChI | InChI=1S/C11H14N2O3/c1-2-13(11(16)12-7-8-14)9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,12,16) |

| Standard InChI Key | BMIBVFHMDMDYDA-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=C(C=C1)O)C(=O)NCC=O |

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea is C₁₁H₁₄N₂O₃, yielding a molecular weight of 222.24 g/mol. Its structure features:

-

A urea core (NH–CO–NH) with three substituents:

-

An ethyl group (–CH₂CH₃) at the N1 position.

-

A 4-hydroxyphenyl group (–C₆H₄OH) at the N1 position.

-

A 2-oxoethyl group (–CH₂CO) at the N3 position.

-

The presence of the phenolic hydroxyl group confers mild acidity (pKa ~10), while the oxoethyl moiety introduces ketone-like reactivity. The compound’s solubility profile is dominated by polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to hydrogen-bonding interactions .

Synthesis Pathways

Core Urea Formation

The synthesis of substituted ureas typically involves the reaction of amines with isocyanates or carbamoylating agents. For 1-(4-hydroxyphenyl)urea derivatives, a common method utilizes 4-hydroxyaniline and trimethylsilyl isocyanate under reflux conditions :

This step achieves near-quantitative yields (100% reported for analogous systems) .

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

| Site | Reactivity Profile | Example Reactions |

|---|---|---|

| Phenolic –OH | Electrophilic substitution (e.g., halogenation) | Bromination to form 3-bromo derivative |

| Urea carbonyl | Nucleophilic attack | Condensation with amines to form biurets |

| Oxoethyl ketone | Redox reactions | Reduction to alcohol (–CH₂CH₂OH) |

Notably, the oxoethyl group undergoes Stork enamine reactions with secondary amines, enabling carbon-carbon bond formation .

Biological and Industrial Applications

Insecticidal Activity

Structural analogs of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea exhibit acetylcholinesterase inhibition, a mechanism leveraged in agrochemicals. In comparative assays, phenylurea derivatives showed LC₅₀ values of 12–18 μM against Aphis gossypii (cotton aphid).

Pharmaceutical Intermediates

This urea derivative serves as a precursor to hydantoins—five-membered heterocycles with anticonvulsant properties. Cyclization under acidic conditions yields 5-Ethyl-5-(4-hydroxyphenyl)hydantoin, a known metabolite of antiepileptic drugs :

Analytical Characterization

Key spectroscopic data for structural confirmation:

-

¹H NMR (400 MHz, DMSO-d₆):

δ 1.12 (t, 3H, –CH₂CH₃), 3.45 (q, 2H, N–CH₂), 4.21 (s, 2H, –CH₂CO), 6.75–7.15 (m, 4H, aromatic), 8.92 (s, 1H, –NHCO). -

IR (KBr):

3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O phenolic). -

MS (ESI+):

m/z 223.1 [M+H]⁺.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Comparison |

|---|---|---|

| 1-Ethyl-3-(2-hydroxyethyl)urea | –CH₂CH₂OH instead of –CH₂CO | Reduced insecticidal activity |

| 5-Ethyl-5-(4-hydroxyphenyl)hydantoin | Cyclic urea structure | Enhanced anticonvulsant potency |

Industrial Synthesis Challenges

Scale-up production faces two primary hurdles:

-

Regioselectivity: Competing alkylation at N1 vs. N3 positions requires careful catalyst selection (e.g., phase-transfer catalysts improve N1 selectivity by 27%).

-

Purification: Silica gel chromatography remains the standard for isolating >98% pure product, though solvent-intensive (≥500 mL/g) .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective urea formation.

-

Prodrug Applications: Leveraging the oxoethyl group for ester-based drug delivery systems.

-

Computational Modeling: DFT studies to predict binding affinities for acetylcholinesterase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume